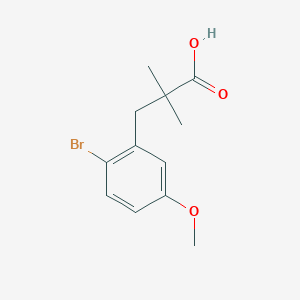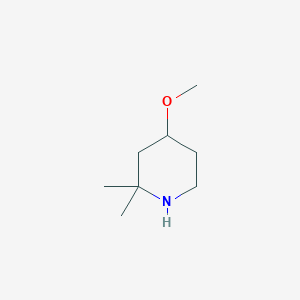
(1S,2S)-2-azidocyclohexane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-azidocyclohexane-1-carboxylic acid is an organic compound characterized by the presence of an azido group and a carboxylic acid group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-azidocyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (1S,2S)-2-aminocyclohexane-1-carboxylic acid.
Azidation: The amino group is converted to an azido group using reagents such as sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) or water. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of (1S,2S)-2-azidocyclohexane-1-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent selection, and reaction time.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-azidocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Nucleophiles: Amines, thiols.
Cycloaddition Reagents: Alkynes for Huisgen cycloaddition.
Major Products
Reduction: (1S,2S)-2-aminocyclohexane-1-carboxylic acid.
Substitution: Various substituted cyclohexane derivatives.
Cycloaddition: Triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
(1S,2S)-2-azidocyclohexane-1-carboxylic acid is used as a building block in organic synthesis
Biology
In biological research, this compound is used to study the effects of azido-containing molecules on biological systems. It can be incorporated into peptides and proteins to investigate their structure and function.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo cycloaddition reactions makes it a valuable tool for drug discovery and development.
Industry
In the industrial sector, (1S,2S)-2-azidocyclohexane-1-carboxylic acid is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of novel compounds with specific properties.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-azidocyclohexane-1-carboxylic acid involves its ability to undergo various chemical reactions. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions can modify the biological activity of molecules, making the compound useful in drug development.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-2-aminocyclohexane-1-carboxylic acid: Similar structure but with an amino group instead of an azido group.
(1S,2S)-2-bromocyclohexane-1-carboxylic acid: Similar structure but with a bromine atom instead of an azido group.
(1S,2S)-2-hydroxycyclohexane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of an azido group.
Uniqueness
(1S,2S)-2-azidocyclohexane-1-carboxylic acid is unique due to its azido group, which imparts distinct reactivity compared to other similar compounds. The azido group allows for versatile chemical transformations, making this compound valuable in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
(1S,2S)-2-azidocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c8-10-9-6-4-2-1-3-5(6)7(11)12/h5-6H,1-4H2,(H,11,12)/t5-,6-/m0/s1 |
Clave InChI |
FUKMDNCTORBUJS-WDSKDSINSA-N |
SMILES isomérico |
C1CC[C@@H]([C@H](C1)C(=O)O)N=[N+]=[N-] |
SMILES canónico |
C1CCC(C(C1)C(=O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3,4-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13537155.png)
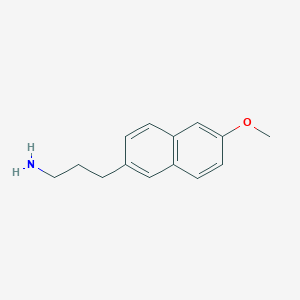
![3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine](/img/structure/B13537167.png)
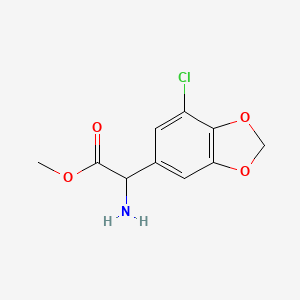



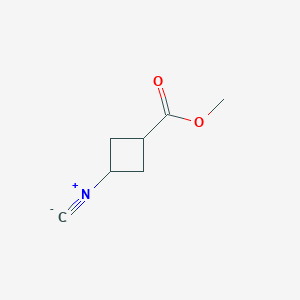
![1-[2-(Methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B13537236.png)
